N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea
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Description
N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C24H16ClF6N5O3 and its molecular weight is 571.86. The purity is usually 95%.
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Scientific Research Applications
Molecular Complexation and Chemical Interactions
Research conducted by Ośmiałowski et al. (2013) explores the complexation behavior of N-substituted ureas with hydrogen bonding counterparts. The study reveals that the intramolecular hydrogen bonding in urea derivatives plays a crucial role in complex formation, which is essential for understanding molecular interactions in various chemical and biological systems (Ośmiałowski et al., 2013).
Corrosion Inhibition
The study by Mistry et al. (2011) focuses on the inhibition effects of triazinyl urea derivatives against mild steel corrosion in acidic conditions. This research provides insights into the application of urea derivatives as corrosion inhibitors, showcasing their potential to protect metal surfaces from corrosive damage, which is critical for industrial maintenance and longevity (Mistry et al., 2011).
Analytical Chemistry and Mass Spectrometry
Pietzsch et al. (1997) describe the use of N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters in the sensitive determination of stable isotopically labeled tracer amino acids. This methodology enhances the precision of amino acid analysis in biological samples, which is vital for metabolic and nutritional studies (Pietzsch et al., 1997).
Synthesis of Agrochemicals
Research by Song Xin-jian et al. (2006) on the synthesis of N-substituted phenyl ureas demonstrates their application as plant growth regulators. This study highlights the potential of urea derivatives in agrochemical formulations to enhance plant growth and productivity (Song Xin-jian et al., 2006).
Properties
IUPAC Name |
1-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,3-dioxoisoindol-4-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF6N5O3/c25-16-10-13(24(29,30)31)11-33-19(16)32-7-8-36-20(37)15-5-2-6-17(18(15)21(36)38)35-22(39)34-14-4-1-3-12(9-14)23(26,27)28/h1-6,9-11H,7-8H2,(H,32,33)(H2,34,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRICXQXLNAADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF6N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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